molecular formula C12H9FN6OS2 B137842 N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide CAS No. 126612-52-0

N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide

Cat. No. B137842
M. Wt: 336.4 g/mol
InChI Key: MCYWZNLJNZNGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound with a molecular formula of C11H8FN5OS and a molecular weight of 281.28 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This could explain its potential use as a cancer treatment.

Biochemical And Physiological Effects

N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide in lab experiments is its potential as a cancer treatment. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide. One direction is to further study its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases. Additionally, research could be done to optimize the synthesis method to increase yields and reduce costs.

Synthesis Methods

The synthesis of N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide has been achieved using different methods, including the reaction of 2-amino-5-fluorobenzothiazole with thiocarbamide followed by reaction with cyanogen bromide. Another method involves the reaction of 2-amino-5-fluorobenzothiazole with thiourea followed by reaction with cyanogen bromide. These methods have been successful in producing high yields of the desired compound.

Scientific Research Applications

N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide has been studied for its potential applications in scientific research. It has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. It has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.

properties

CAS RN

126612-52-0

Product Name

N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide

Molecular Formula

C12H9FN6OS2

Molecular Weight

336.4 g/mol

IUPAC Name

2-(diaminomethylideneamino)-N-(5-fluoro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H9FN6OS2/c13-5-1-2-8-6(3-5)16-12(22-8)18-9(20)7-4-21-11(17-7)19-10(14)15/h1-4H,(H,16,18,20)(H4,14,15,17,19)

InChI Key

MCYWZNLJNZNGAJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)N=C(S2)NC(=O)C3=CSC(=N3)N=C(N)N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)NC(=O)C3=CSC(=N3)N=C(N)N

Other CAS RN

126612-52-0

synonyms

5-FBGT
N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide

Origin of Product

United States

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